

Mivotilate (YH439): A Technical Guide on its Chemical Structure, Properties, and Hepatoprotective Mechanisms

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Compound of Interest		
Compound Name:	Mivotilate	
Cat. No.:	B8069014	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a novel synthetic compound recognized for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **Mivotilate**. The document elucidates its primary mechanism of action as a potent and atypical activator of the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

Mivotilate is a thiazolium derivative with a distinct chemical structure that contributes to its biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]



Molecular Formula: C₁₂H₁₄N₂O₃S₃[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

Property	Value	Reference
Molecular Weight	330.45 g/mol	MedChemExpress
Molecular Formula	C12H14N2O3S3	[1]
CAS Number	130112-42-4	[1]
Appearance	Crystalline solid	General Knowledge
Solubility	Soluble in corn oil (5 mg/mL)	[2]

Pharmacological Properties and Mechanism of Action

Mivotilate's primary pharmacological effect is its hepatoprotective activity, which is mediated through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

Mivotilate is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, **Mivotilate** is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain, such as the substitution of histidine 285 with tyrosine.

Upon binding to **Mivotilate**, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.



Modulation of Cytochrome P450 Enzymes

A significant downstream effect of AhR activation by **Mivotilate** is the modulation of cytochrome P450 (CYP) enzyme expression.

- Induction of CYP1A1 and CYP1A2: Mivotilate treatment leads to a time- and concentrationdependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction occurs at the transcriptional level, with increased mRNA levels observed as early as two hours after administration.
- Suppression of CYP2E1: Mivotilate effectively suppresses the expression of CYP2E1, an
 enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a
 key component of its hepatoprotective effect. Oral administration of Mivotilate in rats at
 doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2E1 protein.

Anti-inflammatory Activity

Mivotilate has also been suggested to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its overall therapeutic potential in inflammatory liver diseases.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of **Mivotilate**.

Table 1: In Vivo Hepatoprotective Effects in a Rat Model of CCl₄ and Ethanol-Induced Liver Injury



Parameter	Treatment Group	Result	Reference
Serum Alanine Aminotransferase (ALT)	CCl4 + Ethanol	2.5-fold increase vs. control	
CCl ₄ + Ethanol + YH439	Significant protection		
Serum Alkaline Phosphatase (ALP)	CCl4 + Ethanol	2-fold increase vs.	
CCl ₄ + Ethanol + YH439	Significant protection		
Hepatic Hydroxyproline	CCl4 + Ethanol	Elevated	_
CCl ₄ + Ethanol + YH439	Completely blocked elevation		_

Table 2: In Vivo Effects on CYP2E1 in Rats

Dose of YH439 (p.o.)	Effect on CYP2E1	Reference
25-100 mg/kg	Complete suppression of isoniazid-inducible P450 2E1 levels	
75-300 mg/kg	Rapid decrease in immunoreactive CYP2E1 protein	
150 mg/kg	Inhibition of CYP2E1 transcription	

Table 3: Pharmacokinetic Parameters of Mivotilate (YH439) in Different Species



Species	Route	Dose	Oral Bioavailabil ity (F)	Key Metabolites	Reference
Rat	Oral	100 mg/kg	3.67%	M4, M5	
Oral	300 mg/kg	1.33%	M4, M5		
Oral	500 mg/kg	0.859%	M4, M5	_	
Oral (micelles)	10 mg/kg	21.2%	M4, M5		
Rabbit	IV	1-10 mg/kg	-	M4, M5 (minimal M5)	
Dog	IV	1-20 mg/kg	-	M4, M5, M7	-

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of **Mivotilate**.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

General Protocol:

- Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase reporter construct in appropriate culture conditions.
- Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.



- Compound Treatment: Treat the cells with varying concentrations of **Mivotilate** (or other test compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive (e.g., TCDD) and negative (vehicle) controls.
- Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC₅₀ value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of prostaglandins (e.g., PGE₂) from the substrate arachidonic acid. The reduction in prostaglandin production in the presence of an inhibitor is a measure of its inhibitory potency.

General Protocol:

- Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme and heme cofactor.
- Inhibitor Incubation: Add varying concentrations of Mivotilate (or other test inhibitors) to the enzyme solution and pre-incubate.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
- Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g., stannous chloride).
- Prostaglandin Quantification: Measure the amount of PGE₂ produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.



In Vivo Hepatoprotectivity Study in a Rodent Model

This protocol outlines a general procedure to evaluate the hepatoprotective effects of **Mivotilate** in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon tetrachloride and ethanol). The protective effect of **Mivotilate** is assessed by measuring biochemical markers of liver damage and histological analysis.

General Protocol:

- Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.
- Induction of Liver Injury: Administer a combination of CCI₄ and ethanol for a specified period (e.g., 9 weeks) to induce chronic liver injury.
- Mivotilate Treatment: Concurrently treat a group of animals with Mivotilate (e.g., 25-100 mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only the vehicle and a toxin-only group.
- Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and liver tissue for histological and molecular analysis.
- Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP).
- Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver damage.
- Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of fibrosis.
- Data Analysis: Compare the biochemical and histological parameters between the different treatment groups to evaluate the hepatoprotective effect of **Mivotilate**.

Signaling Pathways and Experimental Workflows



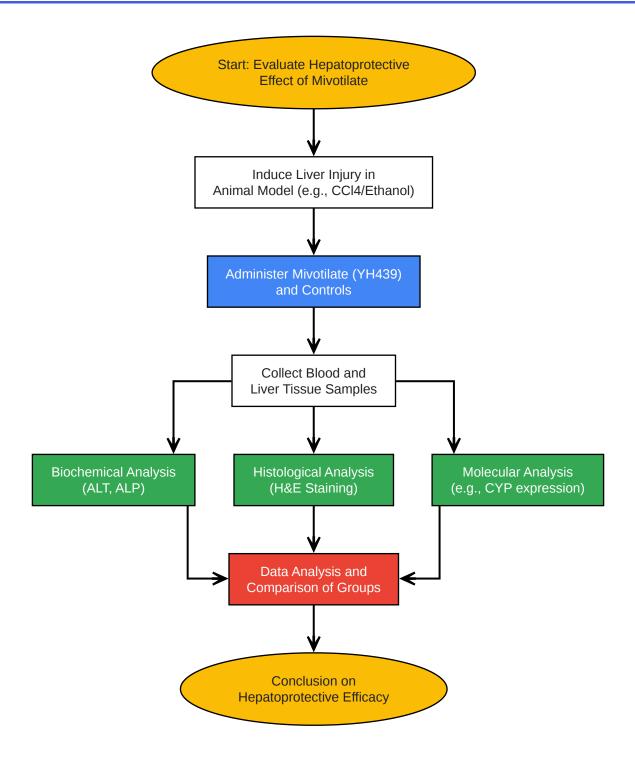
The following diagrams illustrate the key signaling pathway of **Mivotilate** and a typical experimental workflow for its evaluation.



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Caption: Mivotilate's AhR Signaling Pathway.





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Caption: Workflow for In Vivo Hepatoprotection Study.

Conclusion



Mivotilate (YH439) is a promising hepatoprotective agent with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drugmetabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1, underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics. The additional anti-inflammatory properties through potential COX-2 inhibition further enhance its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a foundational understanding of **Mivotilate** for scientists and researchers, supporting further investigation and development of this compound for the treatment of liver diseases.

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